molecular formula C16H12FN5O3 B2929854 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897623-41-5

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2929854
CAS RN: 897623-41-5
M. Wt: 341.302
InChI Key: VDXNEVCOPHVGEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, fluorophenyl group, benzo[d][1,3]dioxole group, and carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the tetrazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include things like its solubility, melting point, and stability .

Scientific Research Applications

Disposition and Metabolism Studies

One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the extensive metabolism of similar compounds and their elimination primarily via feces, with minor urinary excretion. This research emphasizes the importance of understanding the pharmacokinetic properties of such compounds for their development as therapeutic agents (Renzulli et al., 2011).

Synthesis and Characterization

Another study detailed the synthesis, characterization, and antimicrobial evaluation of tetrazol-thiophene-carboxamides, showcasing the process of creating and assessing the biological activities of novel compounds. This underscores the potential of such chemical frameworks in developing new antimicrobial agents (Talupur et al., 2021).

Biological Activity

Research on N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrates the process of synthesizing and evaluating compounds for cytotoxic effects against cancer cell lines. This highlights the role of such compounds in cancer research and their potential as antitumor agents (Kelly et al., 2007).

Development of Imaging Agents

A study on the development of fluorine-18-labeled 5-HT1A antagonists for potential use in positron emission tomography (PET) imaging illustrates the application of fluorinated compounds in creating imaging probes for neurological studies (Lang et al., 1999).

Antiallergic Agents

Investigations into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides for their antiallergic activity provide an example of how compounds with the tetrazole moiety can be developed for therapeutic purposes, showcasing their potential in addressing allergic conditions (Honma et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve interacting with a specific target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-2-4-12(5-3-11)22-15(19-20-21-22)8-18-16(23)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXNEVCOPHVGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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